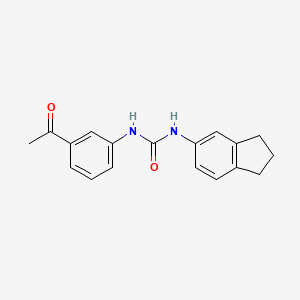
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as ADU-623, is a small molecule drug that has shown potential in the treatment of neurodegenerative diseases.
Mecanismo De Acción
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is known to play a role in the development of neurodegenerative diseases by promoting inflammation and neuronal cell death. By inhibiting GSK-3β, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce inflammation in the brain, improve cognitive function, and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. However, one limitation is that N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are a number of future directions for research on N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is exploring its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in humans, and to develop more efficient synthesis methods for the drug.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in its pure form.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has shown to improve cognitive function and reduce inflammation in the brain.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)14-5-3-7-16(10-14)19-18(22)20-17-9-8-13-4-2-6-15(13)11-17/h3,5,7-11H,2,4,6H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQZGGLVOLDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)
![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203715.png)
![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)
![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
